4-(1,3-oxazol-2-yl)butanoic acid
Description
4-(1,3-Oxazol-2-yl)butanoic acid is a heterocyclic carboxylic acid characterized by a five-membered oxazole ring attached to a butanoic acid chain. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its aromaticity and electronic properties. Its butanoic acid moiety enhances water solubility, while the oxazole ring may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
CAS No. |
951217-55-3 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10) |
InChI Key |
LSBHXKZAGALASX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(1,3-oxazol-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
Scientific Research Applications
4-(1,3-oxazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-oxazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for binding through various non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Comparative Analyses
Heterocyclic Ring Variations
- Oxazole vs. Thiazole/Benzothiazole: The oxygen atom in oxazole is less electronegative than sulfur in thiazole derivatives (e.g., 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid ). Thiazoles often exhibit enhanced antimicrobial activity, while oxazoles may favor enzyme inhibition due to milder electronic effects.
Substituent Effects
- Phenyl vs. Methyl Groups: The phenyl substitution in 4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This modification is critical for optimizing pharmacokinetics in drug design.
Functional Group Modifications
- Oxo and Amide Linkages: The oxo group in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid increases acidity, making the compound more reactive in nucleophilic environments. Amide linkages (e.g., ) enhance structural rigidity and mimic peptide bonds, which is advantageous in designing enzyme inhibitors.
Chain Length and Flexibility
- Butanoic acid chains (four carbons) balance flexibility and hydrophilicity, as seen in this compound. Shorter chains (e.g., propanoic acid derivatives) may reduce binding affinity, while longer chains could compromise solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
